

VU0467154 and its interaction with the adenosine transporter

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Compound of Interest		
Compound Name:	VU0467154	
Cat. No.:	B611758	Get Quote

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A Note on the Primary Target of VU0467154:

Current scientific literature predominantly characterizes **VU0467154** as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR)[1][2]. It functions by binding to a site on the M4 receptor distinct from the acetylcholine binding site, thereby enhancing the receptor's response to its natural ligand, acetylcholine[2][3].

While one study noted an off-target interaction of **VU0467154** with the human adenosine transporter, showing inhibition of adenosine uptake with an IC50 of 240 nM, its primary and well-documented mechanism of action is the potentiation of the M4 receptor[4]. This technical guide will, therefore, focus on the interaction of **VU0467154** with its primary target, the M4 muscarinic acetylcholine receptor.

Frequently Asked Questions (FAQs) & Troubleshooting

General

- Q: What is VU0467154 and what is its primary mechanism of action?
 - A: VU0467154 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR). It does not activate the M4 receptor on its own but



significantly potentiates the receptor's response to acetylcholine. This modulation enhances cholinergic signaling in neural circuits where the M4 receptor is expressed.

- Q: What are the common research applications for VU0467154?
 - A: VU0467154 is utilized as a tool compound to investigate the function of the M4 receptor in various physiological and pathological processes. It is frequently used in preclinical models to explore its potential as a therapeutic agent for neuropsychiatric and cognitive disorders such as schizophrenia and Alzheimer's disease.

Experimental

- Q: I am not observing potentiation of the M4 receptor in my in vitro assay. What could be the issue?
 - A: Several factors could contribute to this:
 - **Cell Line: ** Ensure your cell line expresses a functional M4 receptor.
 - Agonist Concentration: As a PAM, VU0467154 requires the presence of an orthosteric agonist like acetylcholine. The concentration of the agonist will influence the observed potentiation.
 - Compound Integrity and Solubility: VU0467154 is typically dissolved in DMSO. Ensure the compound is fully dissolved and has been stored correctly (dry, dark, and at -20°C for long-term storage) to maintain its integrity. For cellular experiments, the final DMSO concentration should generally not exceed 0.1% to avoid solvent-induced artifacts.
- Q: I am observing significant off-target effects in my experiments. What should I do?
 - A: While VU0467154 is highly selective for the M4 receptor, cross-reactivity can occur at
 higher concentrations. Consider performing a dose-response curve to determine the
 optimal concentration that maximizes M4 potentiation while minimizing off-target effects. If
 off-target effects persist, consider using a structurally different M4 PAM to confirm that the
 observed phenotype is indeed M4-dependent.
- Q: My in vivo results are inconsistent. What are some potential reasons?



- A: In vivo studies can be influenced by several factors:
 - Pharmacokinetics: VU0467154 has distinct pharmacokinetic properties that can vary between species. Ensure your dosing regimen and route of administration are appropriate for your animal model to achieve the desired brain exposure.
 - Animal Model: The genetic background and health status of your animals can impact the results.
 - Behavioral Paradigm: Ensure that the behavioral tests are well-validated and that the administration of VU0467154 is timed appropriately relative to the behavioral assessment.

Quantitative Data Summary

The following tables summarize the in vitro potency of **VU0467154** across different species and its in vivo target engagement.

Table 1: In Vitro Potency of VU0467154 on M4 Receptors

Species	Receptor	Assay Type	EC50 / pEC50	Emax (% of ACh max)	Reference
Rat	M4	Calcium Mobilization	17.7 nM / 7.75	68%	
Human	M4	Calcium Mobilization	627 nM / 6.20	55%	
Cynomolgus Monkey	M4	Calcium Mobilization	1000 nM / 6.00	57%	

Table 2: In Vivo Data for VU0467154



Parameter	Species	Value	Reference
In vivo EC50 (unbound) for reversal of amphetamine- induced hyperlocomotion	Rat	48 nM	
Calculated Unbound Brain Concentration (1 mg/kg dose)	Mouse	1.2 nM	
Calculated Unbound Brain Concentration (3 mg/kg dose)	Mouse	2.2 nM	_
Calculated Unbound Brain Concentration (10 mg/kg dose)	Mouse	4.2 nM	-

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

This assay is commonly used to determine the potency and efficacy of M4 PAMs.

- Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing the M4 muscarinic receptor and a promiscuous G-protein (e.g., Gqi5) are typically used.
- Procedure:
 - Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
 - Prepare a dilution series of VU0467154.
 - Add VU0467154 to the cells at the desired concentrations.



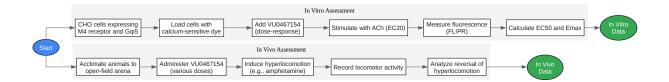
- Add a fixed, sub-maximal (EC20) concentration of acetylcholine to stimulate the M4 receptor.
- Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
- Data are typically normalized to the maximum response induced by a saturating concentration of acetylcholine. The EC50 value is calculated from the resulting concentration-response curve.
- 2. In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model is used to assess the antipsychotic-like activity of compounds.

- Animals: Rats or mice are commonly used.
- Procedure:
 - Acclimate the animals to the testing environment (e.g., open-field arenas).
 - Administer VU0467154 at various doses (e.g., via intraperitoneal injection).
 - After a pre-treatment period, administer a psychostimulant such as amphetamine or MK-801 to induce hyperlocomotion.
 - Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
 - The ability of VU0467154 to reverse the stimulant-induced hyperlocomotion is quantified and compared to a vehicle control group.

Visualizations

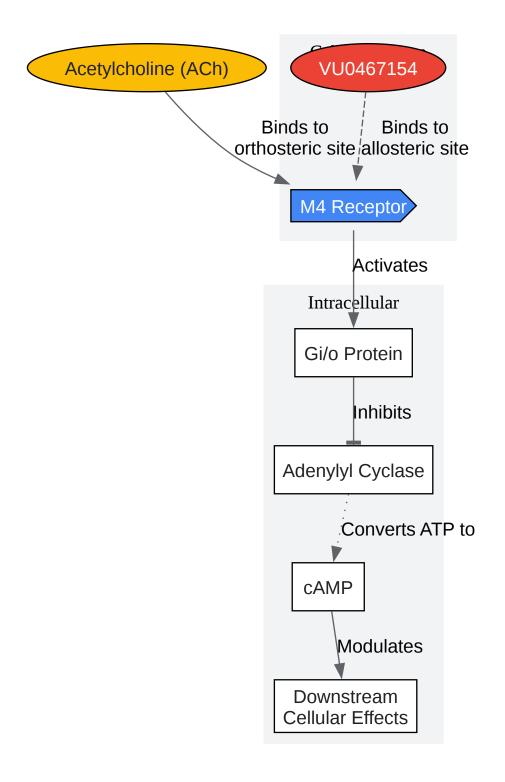




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Caption: Experimental workflow for assessing **VU0467154**.





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Caption: M4 receptor signaling pathway modulated by VU0467154.



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